molecular formula C17H13N3O4 B1201625 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide

2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide

Cat. No.: B1201625
M. Wt: 323.3 g/mol
InChI Key: KCRWYDLSCHKTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and esterification reactions. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide group is crucial for its biological activity, as it can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of microbial or cancer cells . Additionally, the compound can inhibit specific enzymes and receptors, disrupting essential biological processes in target organisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.3 g/mol

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C17H13N3O4/c1-11(21)16-14(10-24-17(22)12-5-4-8-18-9-12)19-13-6-2-3-7-15(13)20(16)23/h2-9H,10H2,1H3

InChI Key

KCRWYDLSCHKTSX-UHFFFAOYSA-N

SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-]

Canonical SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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